

A Technical Guide to the Structural Elucidation of 3-Dehydroshikimate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dehydroshikimate (DHS) is a pivotal intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids in plants, fungi, and bacteria.[1][2] Its absence in mammals makes the enzymes of this pathway attractive targets for the development of novel antimicrobial agents and herbicides. A thorough understanding of the structure of **3-dehydroshikimate** is fundamental for such applications. This technical guide provides a comprehensive overview of the structural elucidation of **3-dehydroshikimate**, including its physicochemical properties, detailed spectroscopic analysis, and relevant experimental protocols.

Physicochemical Properties

3-Dehydroshikimate is a white to off-white powder.[3] It is a 4-oxo monocarboxylic acid derived from the oxidation of the allylic hydroxy group of shikimic acid.[4][5] Key physicochemical properties are summarized in the table below.



Property	Value	Source
Molecular Formula	C7H8O5	[5]
Molar Mass	172.136 g·mol⁻¹	[5]
CAS Number	2922-42-1	[5]
Appearance	White to off-white powder	[3]
Optical Activity	$[\alpha]/D$ -59.0±3.0°, c = 1 in ethanol	[3]
Storage Temperature	2-8°C	[3]

Spectroscopic Data for Structural Elucidation

The structural elucidation of **3-dehydroshikimate** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available, and unambiguously assigned high-resolution NMR spectrum for **3-dehydroshikimate** is not readily found in the searched literature, the expected chemical shifts can be predicted based on its structure and comparison with similar compounds like shikimic acid. The key structural features that would be evident in the NMR spectra are the presence of a cyclohexene ring, two hydroxyl groups, a ketone, a carboxylic acid, and several stereocenters.

Table 1: Predicted ¹H NMR Spectral Data for **3-Dehydroshikimate**



Proton	Predicted Chemical Shift (δ) (ppm)	Predicted Multiplicity	Predicted Coupling Constants (J) (Hz)
H-2	~6.5 - 7.0	d	~10
H-4	~4.0 - 4.5	m	-
H-5	~3.5 - 4.0	m	-
H-6ax	~2.5 - 3.0	dd	~18, 5
H-6eq	~2.0 - 2.5	dd	~18, 2

Note: These are predicted values and should be confirmed with experimental data. The solvent used for analysis will significantly impact the chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for **3-Dehydroshikimate**

Carbon	Predicted Chemical Shift (δ) (ppm)
C-1 (C=O, acid)	~170 - 180
C-2	~130 - 140
C-3 (C=O, ketone)	~195 - 205
C-4	~70 - 80
C-5	~70 - 80
C-6	~30 - 40
C-7 (C=C)	~135 - 145

Note: These are predicted values and should be confirmed with experimental data. The solvent used for analysis will significantly impact the chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of **3-dehydroshikimate** would exhibit characteristic absorption bands corresponding to its functional groups.



Table 3: Predicted IR Absorption Bands for 3-Dehydroshikimate

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
~3400 (broad)	О-Н	Stretching (hydroxyl groups)
~3000 (broad)	О-Н	Stretching (carboxylic acid)
~2900-3100	С-Н	Stretching (sp² and sp³)
~1710-1730	C=O	Stretching (carboxylic acid)
~1680-1700	C=O	Stretching $(\alpha,\beta$ -unsaturated ketone)
~1640	C=C	Stretching (alkene)
~1200-1300	C-O	Stretching (hydroxyl and carboxylic acid)

Note: These are predicted values based on characteristic functional group absorptions.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **3-dehydroshikimate**. For a volatile derivative, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, while Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for the underivatized molecule.

Table 4: Predicted Mass Spectrometry Data for 3-Dehydroshikimate

m/z	Interpretation
172	[M]+ (Molecular Ion)
154	[M - H₂O] ⁺
128	[M - CO ₂] ⁺ or [M - C ₂ H ₄ O] ⁺
110	[M - CO ₂ - H ₂ O] ⁺
97	Further fragmentation



Note: The fragmentation pattern is predicted based on common fragmentation pathways for similar molecules and would need to be confirmed by experimental data.[7][8]

Experimental Protocols Isolation and Purification of 3-Dehydroshikimate from Microbial Culture

This protocol is a synthesized methodology based on established procedures for purifying related compounds from engineered E. coli strains.[9][10]

- Cell Culture and Harvest:
 - Cultivate an engineered E. coli strain known to overproduce 3-dehydroshikimate in a suitable fermentation medium.
 - Harvest the cells by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).
- Cell Lysis and Clarification:
 - Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
 - Lyse the cells using a French press or sonication.
 - Remove cell debris by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C). The supernatant contains the crude 3-dehydroshikimate.
- · Anion-Exchange Chromatography:
 - Equilibrate a strong anion-exchange column (e.g., Q-Sepharose) with the lysis buffer.
 - Load the clarified supernatant onto the column.
 - Wash the column with the equilibration buffer to remove unbound proteins and other impurities.
 - Elute 3-dehydroshikimate using a linear salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer).



- Collect fractions and monitor for the presence of 3-dehydroshikimate using UV-Vis spectrophotometry at 234 nm.
- High-Performance Liquid Chromatography (HPLC) Purification:
 - Pool the fractions containing 3-dehydroshikimate and desalt if necessary.
 - Inject the sample onto a preparative reverse-phase C18 HPLC column.
 - Use a mobile phase of methanol and a dilute aqueous acid (e.g., 0.1% phosphoric acid).
 [11]
 - Employ an isocratic elution or a shallow gradient of increasing methanol to achieve high purity.
 - Collect the purified **3-dehydroshikimate** peak.
- Final Product Preparation:
 - Lyophilize the purified fractions to obtain 3-dehydroshikimate as a powder.
 - Store the final product at 2-8°C.[3]

NMR Sample Preparation

- Sample Dissolution:
 - Dissolve 5-10 mg of purified 3-dehydroshikimate in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆).[12][13] The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons (OH groups).
- Filtration:
 - Filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
- Transfer to NMR Tube:



Transfer the filtered solution into a clean, dry 5 mm NMR tube to a height of approximately
 4-5 cm.

· Referencing:

 Add a small amount of an internal standard (e.g., TMS or a water-soluble equivalent like DSS) for accurate chemical shift referencing.

GC-MS Sample Preparation (Derivatization)

For GC-MS analysis, the polar functional groups of **3-dehydroshikimate** must be derivatized to increase its volatility.[14][15][16]

· Drying:

 Ensure the purified 3-dehydroshikimate sample is completely dry. This can be achieved by lyophilization or evaporation under a stream of nitrogen.

Methoximation:

- Add a solution of methoxyamine hydrochloride in pyridine to the dried sample.
- Incubate the mixture (e.g., at 60°C for 90 minutes) to convert the ketone group to its methoxime derivative. This step prevents the formation of multiple tautomeric silylated derivatives.

Silylation:

- Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
- Incubate the mixture (e.g., at 60°C for 30 minutes) to convert the hydroxyl and carboxylic acid groups to their trimethylsilyl (TMS) ethers and esters, respectively.

Analysis:

• The derivatized sample is then ready for injection into the GC-MS system.



Visualizations Biosynthesis of 3-Dehydroshikimate

3-Dehydroshikimate is a key intermediate in the shikimate pathway, which is responsible for the de novo synthesis of aromatic amino acids.



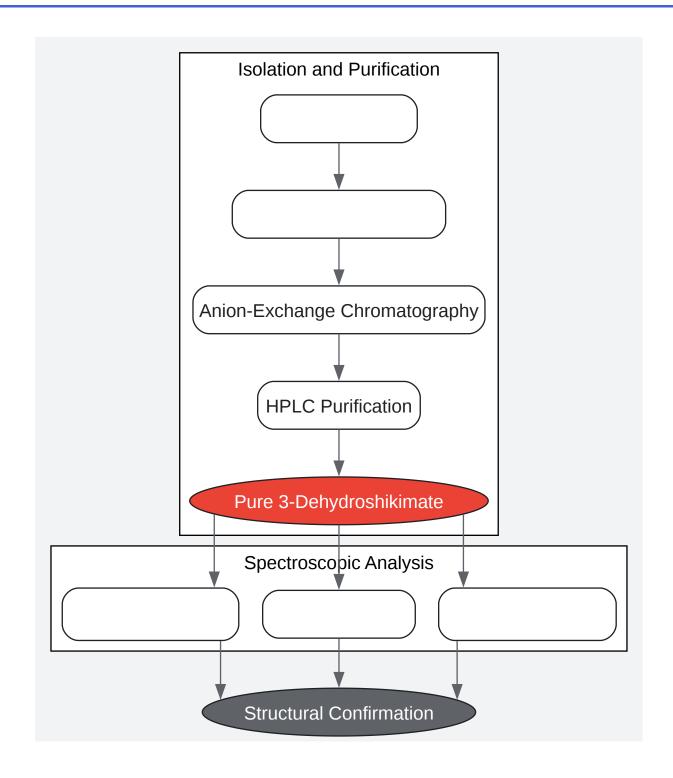
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Biosynthesis of **3-Dehydroshikimate** in the Shikimate Pathway.

Experimental Workflow for Structural Elucidation

The structural confirmation of **3-dehydroshikimate** follows a logical workflow from isolation to detailed spectroscopic analysis.





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